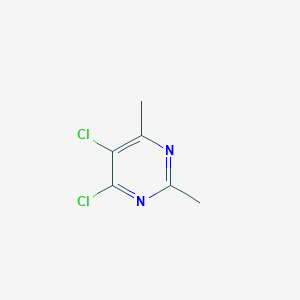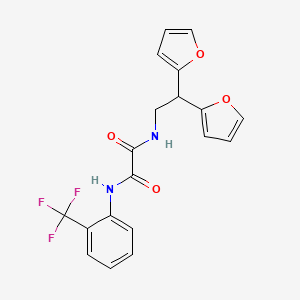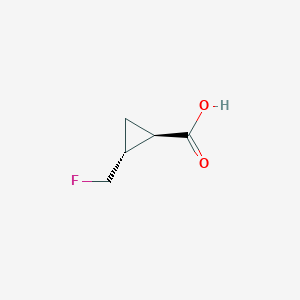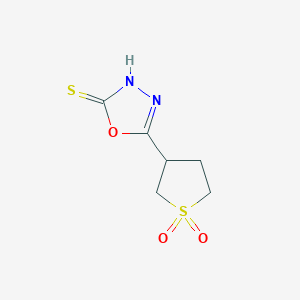![molecular formula C12H6BrClN2S B2364326 5-(4-Bromofenil)-4-clorotieno[2,3-d]pirimidina CAS No. 406199-84-6](/img/structure/B2364326.png)
5-(4-Bromofenil)-4-clorotieno[2,3-d]pirimidina
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core substituted with a 4-bromophenyl group and a chlorine atom
Aplicaciones Científicas De Investigación
5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anticancer properties, as it can interact with specific molecular targets involved in cancer cell proliferation.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and other electronic materials.
Biological Research: It is used in studies investigating the mechanisms of action of various biological pathways.
Mecanismo De Acción
Target of Action
Similar pyrrolo[2,3-d]pyrimidine derivatives have shown promising binding affinities against bcl2 anti-apoptotic protein .
Mode of Action
For instance, P53, BAX, DR4, and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in cells treated with similar compounds .
Biochemical Pathways
Related compounds have been found to activate the bmp2/smad1 signaling pathway .
Result of Action
Related compounds have shown to cause cell cycle arrest at the g1/s phase and induce apoptotic death of cells .
Análisis Bioquímico
Biochemical Properties
It is known that pyrimidine derivatives play a crucial role in various biochemical reactions .
Cellular Effects
It is known that pyrimidine derivatives can have significant effects on various types of cells and cellular processes . They can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Dosage Effects in Animal Models
The effects of 5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine vary with different dosages in animal models .
Metabolic Pathways
Pyrimidines are ultimately catabolized to CO2, H2O, and urea
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine typically involves the following steps:
Formation of the Thieno[2,3-d]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under specific conditions.
Introduction of the 4-Bromophenyl Group: This step often involves a Suzuki-Miyaura coupling reaction, where a boronic acid derivative of the 4-bromophenyl group is coupled with the thieno[2,3-d]pyrimidine core in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur and nitrogen atoms in the thieno[2,3-d]pyrimidine core.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Uses palladium catalysts and boronic acid derivatives.
Chlorination: Uses thionyl chloride or phosphorus pentachloride.
Substitution Reactions: Uses nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield derivatives with various functional groups replacing the bromine or chlorine atoms .
Comparación Con Compuestos Similares
Similar Compounds
5-(4-Bromophenyl)-4-(2,4-dichlorophenoxy)thieno[2,3-d]pyrimidine: This compound has similar structural features but includes an additional dichlorophenoxy group, which may alter its chemical and biological properties.
Pyridine Derivatives: Compounds such as pyridine and thienopyridine derivatives share some structural similarities and are also studied for their antimicrobial and antiviral activities
Uniqueness
5-(4-Bromophenyl)-4-chlorothieno[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for research in various scientific fields.
Propiedades
IUPAC Name |
5-(4-bromophenyl)-4-chlorothieno[2,3-d]pyrimidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6BrClN2S/c13-8-3-1-7(2-4-8)9-5-17-12-10(9)11(14)15-6-16-12/h1-6H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYMAQOZPKMPEEI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC3=C2C(=NC=N3)Cl)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6BrClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.61 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{[5-(4-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3]thiazol-3-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide](/img/structure/B2364243.png)

![2-((3-fluorobenzyl)thio)-3-(p-tolyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364246.png)
![2-{[4-oxo-5-phenyl-3-(prop-2-en-1-yl)-3H,4H-thieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(5-phenyl-1,2,4-thiadiazol-3-yl)acetamide](/img/structure/B2364247.png)

![(1-(4-chlorophenyl)cyclopentyl)(5H-pyrrolo[3,4-d]pyrimidin-6(7H)-yl)methanone](/img/structure/B2364251.png)
![(E)-ethyl 2-(4-methoxybenzylidene)-7-methyl-3-oxo-5-(thiophen-2-yl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B2364252.png)

![5-((2,6-Dimethylmorpholino)(4-methoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364256.png)
![3-[(1-Benzoylpyrrolidin-3-yl)methoxy]-4-methoxybenzaldehyde](/img/structure/B2364259.png)
![N-(4-chlorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2364261.png)
![4-ethoxy-N-[4-(4-iodophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2364263.png)
![6-(3,4-dimethylphenyl)-2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[4,3-b]pyridazin-3(2H)-one](/img/structure/B2364264.png)

